

# Application Note: Mass Spectrometry Analysis of Peonidin 3-arabinoside

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## Compound of Interest

Compound Name: *Peonidin 3-arabinoside*

Cat. No.: *B3028686*

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## Introduction

**Peonidin 3-arabinoside** is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. As a naturally occurring bioactive compound, it is of significant interest to researchers in nutrition, pharmacology, and drug development for its potential antioxidant and health-promoting properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of **Peonidin 3-arabinoside** in various matrices, including plant extracts, functional foods, and biological samples. This application note provides a detailed protocol for the analysis of **Peonidin 3-arabinoside** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), a powerful technique for the structural elucidation and quantification of such compounds.

## Quantitative Data Presentation

The following table summarizes the semi-quantitative analysis of **Peonidin 3-arabinoside** in various berry samples, as determined by LC-MS/MS. The data is presented as peak area abundance, which provides a relative comparison of its concentration across different sources.

Table 1: Semi-Quantitative Analysis of **Peonidin 3-arabinoside** in Rabbiteye Blueberry Samples During Juice Processing.<sup>[1]</sup>

| Sample Processing Step   | Average Peak Area Abundance |
|--------------------------|-----------------------------|
| Control (Raw Berries)    | Present                     |
| Post-Heating             | Present                     |
| Press Cake               | Not Detected                |
| Ultrafiltration Permeate | Present                     |
| Pasteurized Juice        | Present                     |

Note: The original data did not provide specific numerical values for peak area abundance but indicated the presence or absence of the compound at different processing stages. "Present" indicates that the compound was identified.

## Experimental Protocols

### Extraction of Peonidin 3-arabinoside from Plant Material

This protocol provides a general method for the extraction of anthocyanins, including **Peonidin 3-arabinoside**, from berry samples.

Materials:

- Frozen or fresh berry samples
- Extraction Solvent: Methanol/Water/Formic Acid (80:19:1, v/v/v)
- Homogenizer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Weigh approximately 1 gram of homogenized plant material (e.g., berries).

- Add 10 mL of the extraction solvent to the sample.
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.22  $\mu$ m syringe filter into an autosampler vial for UPLC-MS/MS analysis.

## UPLC-Q-TOF-MS/MS Analysis

### Instrumentation:

- UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

### UPLC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7  $\mu$ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would start with a low percentage of B, increasing to elute compounds of increasing hydrophobicity. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-30% B; 10-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40  $^{\circ}$ C

### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 600 L/h
- Scan Range (MS1): m/z 100-1000
- MS/MS Analysis: Product ion scan of the precursor ion for **Peonidin 3-arabinoside** ( $[M+H]^+$  at m/z 433.11).
- Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

## Data Analysis

Identification of **Peonidin 3-arabinoside** is based on its retention time and the accurate mass of its precursor and product ions. The expected protonated molecule  $[M+H]^+$  for **Peonidin 3-arabinoside** ( $C_{21}H_{21}O_{10}$ ) has a calculated m/z of 433.1135. The primary fragmentation in MS/MS involves the neutral loss of the arabinose moiety (132.04 Da), resulting in the peonidin aglycone fragment at m/z 301.0709.

Table 2: Key Mass Spectrometry Data for **Peonidin 3-arabinoside**.

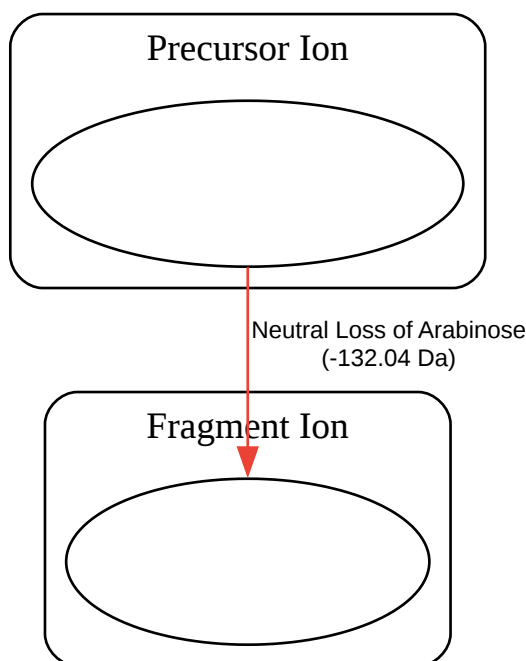
| Compound               | Precursor Ion<br>$[M+H]^+$ (m/z) | Key Fragment<br>Ion (m/z) | Neutral Loss<br>(Da) | Fragment<br>Identity |
|------------------------|----------------------------------|---------------------------|----------------------|----------------------|
| Peonidin 3-arabinoside | 433.11                           | 301.07                    | 132.04               | Peonidin<br>Aglycone |

## Visualizations



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**Figure 1:** Experimental workflow for the analysis of **Peonidin 3-arabinoside**.



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**Figure 2:** Proposed fragmentation pathway for **Peonidin 3-arabinoside** in positive ESI-MS/MS.

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## References

- 1. mdpi.com [mdpi.com]
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